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Introduction
Indalpine (Upstène) was one of the first selective serotonin reuptake inhibitors (SSRIs) to be

marketed for the treatment of depression.[1] Developed by Pharmuka Laboratories, it was

introduced in France in 1983 but was withdrawn from the market in 1985 due to reports of

toxicity.[1] This technical guide provides an in-depth overview of the available early clinical trial

data for Indalpine, focusing on its efficacy, safety, and pharmacokinetic profile. Due to the age

of the cited studies, full quantitative datasets from the primary clinical trials are not readily

available in the public domain. The following information has been synthesized from accessible

abstracts and secondary sources.

Core Efficacy Data
Early clinical trials of Indalpine evaluated its antidepressant efficacy against both placebo and

an active comparator, mianserin. The primary measure of efficacy in these studies was the

Hamilton Depression Rating Scale (HDRS) and the Hamilton Anxiety Rating Scale (HARS).

Table 1: Indalpine vs. Placebo in Depressed Inpatients
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Parameter Indalpine Placebo Significance

Number of Patients Not Reported Not Reported

Total Study Population 35 female inpatients

Primary Efficacy

Endpoint

Superior to placebo

on all criteria
--- p < 0.05 (from day 3)

Hamilton Depression

Scale

Significant

Improvement
Less Improvement

Reported as

significant

Hamilton Anxiety

Scale

Significant

Improvement
Less Improvement

Reported as

significant

Clinician's Vectorial

Ratings

Significant

Improvement
Less Improvement

Reported as

significant

Data synthesized from Gisselmann A. (1984). [Activity and acceptability of indalpine in a

double-blind study versus placebo]. L'Encephale, 10(5), 231-4.[2]

Table 2: Indalpine vs. Mianserin in Depressed Outpatients

Parameter
Indalpine (150
mg/day)

Mianserin (60
mg/day)

Significance

Number of Patients

(Completed)

Not Reported (Total

N=52 completed)

Not Reported (Total

N=52 completed)

Total Study Population
65 depressed out-

patients

Antidepressant Effect

(4 weeks)

No significant

difference

No significant

difference
Not significant

Antidepressant Effect

(first 2 weeks)
Less improvement

Significantly greater

improvement
Significant

Data synthesized from an unnamed 1985 study published in the British Journal of Psychiatry,

as referenced in secondary sources.
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Safety and Tolerability
The safety profile of Indalpine was assessed in its early clinical trials, with some adverse

effects being noted.

Table 3: Reported Adverse Events in Indalpine Clinical Trials

Adverse Event Indalpine
Comparator
(Placebo/Mianserin
)

Incidence/Details

Leucopenia 1 patient Mianserin group Mild case reported.

Sedation (drowsiness,

clumsiness, etc.)
Less frequent Mianserin group

More side effects of

sedation reported in

the mianserin group.

Ejaculatory

Dysfunction
Reported Placebo group

Spontaneously

reported by 67% of 12

healthy male

volunteers in a

separate study.

Mild Sedative-like

Effects
Reported Placebo group

Subjectively reported

soon after starting

treatment (50 mg/d),

which were abolished

after two weeks of

maintenance (150

mg/d) in healthy

volunteers.

Cardiovascular and

Cholinergic Effects
Good acceptability Placebo group

Acceptability was

found to be good at

these levels in the

placebo-controlled

trial.[2]

Pharmacokinetic Profile
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A study in healthy volunteers provided key pharmacokinetic parameters for Indalpine following

a single oral administration.

Table 4: Pharmacokinetic Parameters of Indalpine in Healthy Volunteers (Single 100 mg Oral

Dose)

Parameter Value

Tmax (Time to Peak Plasma Concentration) 2.1 hours

t1/2 (Elimination Half-life) 10.4 hours

Mean Absorption t1/2 0.8 hours

Vda (Apparent Volume of Distribution) 878 L

Mean Clearance 58 L/h

Mean Plasma Concentration (chronic admin.

50mg t.i.d.)

116 ng/mL (Indalpine), 43 ng/mL (Metabolite

PK)

Experimental Protocols
Indalpine vs. Placebo Study (Gisselmann, 1984)

Study Design: A double-blind, randomized, placebo-controlled trial.[2]

Patient Population: 35 depressed female inpatients.[2]

Treatment Arms:

Indalpine

Placebo (daily infusions of isotonic sodium chloride-dextrose solution, with possible

adjunction of a benzodiazepine and availability of placebo tablets upon request).[2]

Efficacy Measures:

Hamilton Depression Rating Scale (HDRS)

Hamilton Anxiety Rating Scale (HARS)
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Clinician's vectorial ratings.[2]

Key Findings: Indalpine was significantly superior to placebo on all efficacy measures, with

a rapid onset of action observed as early as the third day of treatment.[2]

Indalpine vs. Mianserin Study (British Journal of
Psychiatry, 1985)

Study Design: A double-blind, outpatient trial.

Patient Population: 65 depressed outpatients, of whom 52 completed the 4-week trial.

Treatment Arms:

Indalpine (150 mg per day)

Mianserin (60 mg per day)

Duration: 4 weeks.

Key Findings: No significant difference in antidepressant effect was observed between the

two drugs at the end of the four weeks. However, in the first two weeks, the improvement in

the mianserin-treated group was significantly greater than that in the indalpine group.

Mechanism of Action: Serotonin Reuptake Inhibition
Indalpine functions as a selective serotonin reuptake inhibitor (SSRI).[1] Its therapeutic effect

in depression is attributed to its ability to block the serotonin transporter (SERT) protein on the

presynaptic neuron. This inhibition leads to an increased concentration of serotonin in the

synaptic cleft, thereby enhancing serotonergic neurotransmission.
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Caption: Mechanism of action of Indalpine as a selective serotonin reuptake inhibitor.

Experimental Workflow
The early clinical trials of Indalpine followed a standard workflow for assessing the efficacy and

safety of a new antidepressant medication.
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Caption: Generalized workflow for early clinical trials of Indalpine.
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Conclusion
The early clinical trial data for Indalpine suggest that it was an effective antidepressant with a

rapid onset of action compared to placebo.[2] Its efficacy was comparable to the active

comparator mianserin after four weeks of treatment. The side effect profile appeared distinct

from older antidepressants, with a notable incidence of ejaculatory dysfunction. The

pharmacokinetic data indicate a relatively short half-life. Despite its promising initial results,

reports of toxicity led to its withdrawal from the market, halting further clinical development.

This historical data provides valuable context for the development of subsequent generations

of SSRIs.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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